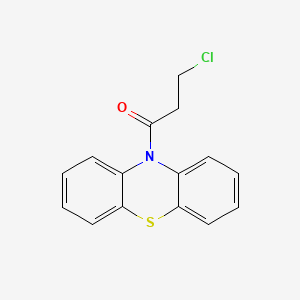

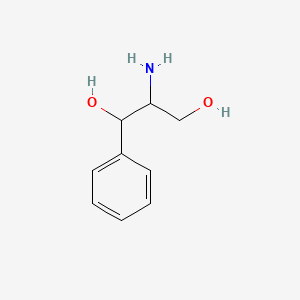

3-Chloro-1-phenothiazin-10-yl-propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-1-phenothiazin-10-yl-propan-1-one, also known as CPTP, is a synthetic organic compound with a wide range of applications in scientific research. CPTP has been used in various fields, including biochemistry, pharmacology, and cell biology. It is a highly stable compound that can be easily synthesized and is often used as a model compound for studying the structure-activity relationship of drugs. CPTP is a versatile molecule that can be used to study a variety of biological processes, including protein-protein interactions, enzyme activity, receptor-ligand interactions, and the effects of drugs on cells.

Aplicaciones Científicas De Investigación

Antiviral and Anticancer Potential

3-Chloro-1-phenothiazin-10-yl-propan-1-one and its derivatives have demonstrated significant antiviral and anticancer activities. Phenothiazines like chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine exhibit antiviral properties against a spectrum of RNA-viruses. These compounds interfere with processes such as clathrin-dependent endocytosis, cell-cell fusion, viral replication, and entry into host cells. Their activity at non-toxic concentrations indicates their potential as therapeutic agents for viral infections, although further research is necessary to validate these findings (Otręba, Kośmider, & Rzepecka-Stojko, 2020). Moreover, phenothiazines like fluphenazine, perphenazine, and prochlorperazine have demonstrated anticancer activity, impacting cell cycle, proliferation, and apoptosis, and showing potential as adjuvants in chemotherapy (Otręba & Kośmider, 2020).

Antibacterial and Antimycobacterial Activities

Phenothiazine compounds have exhibited promising antibacterial and antimycobacterial activities. Studies suggest that these compounds inhibit the growth of Mycobacterium tuberculosis and may enhance the efficacy of certain first-line treatment agents. For instance, thioridazine has shown properties that may warrant its consideration as an adjunct therapy for tuberculosis, especially during the initial treatment phase (Amaral, Kristiansen, Viveiros, & Atouguia, 2001).

Interaction with Cellular Processes

Phenothiazines interact with various cellular processes, affecting biomolecules like DNA and proteins. They exhibit a range of properties, including antimicrobial, antiprionic, and anticancerous activities. Understanding the toxic and beneficial effects of these drugs could lead to appropriate clinical applications in the future (Sudeshna Gangopadhyay & Parimal Karmakar, 2010).

Safety and Hazards

Mecanismo De Acción

They are often used as antipsychotic drugs and have been studied for their interactions with various neurotransmitter systems in the brain, including the dopaminergic and serotonergic systems .

Phenothiazines generally work by blocking dopamine receptors in the brain, which can help to regulate mood and behavior . .

The pharmacokinetics of phenothiazines can be influenced by many factors, including absorption, distribution, metabolism, and excretion (ADME) properties, as well as patient-specific factors like age, genetics, and overall health status .

Propiedades

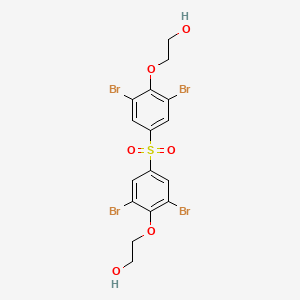

IUPAC Name |

3-chloro-1-phenothiazin-10-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNOS/c16-10-9-15(18)17-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)17/h1-8H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMBCNDXWXEIAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289676 |

Source

|

| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4091-91-2 |

Source

|

| Record name | 4091-91-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-1-phenothiazin-10-yl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-](/img/structure/B1266671.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)